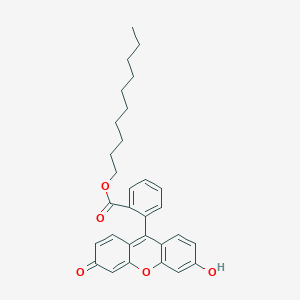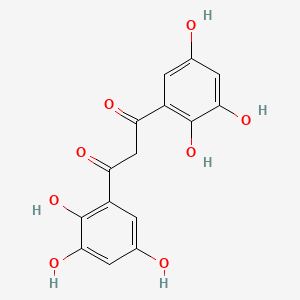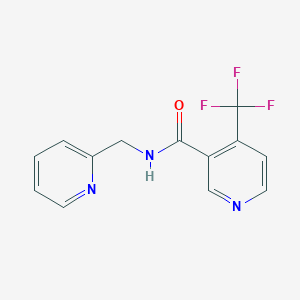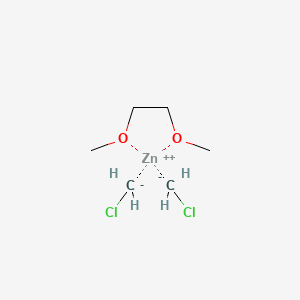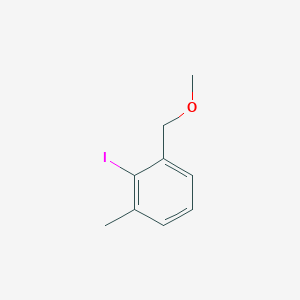
2-Iodo-1-(methoxymethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-(methoxymethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethyl)-3-methylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 1-(methoxymethyl)-3-methylbenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-1-(methoxymethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-hydroxy-1-(methoxymethyl)-3-methylbenzene, 2-cyano-1-(methoxymethyl)-3-methylbenzene, etc.
Oxidation: Formation of 2-iodo-1-(formylmethyl)-3-methylbenzene or 2-iodo-1-(carboxymethyl)-3-methylbenzene.
Reduction: Formation of 2-hydro-1-(methoxymethyl)-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-(methoxymethyl)-3-methylbenzene depends on its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-2-methoxybenzene
- 1-Iodo-2-nitrobenzene
- 1-Iodo-2-(trimethylsilyl)acetylene
Comparison: 2-Iodo-1-(methoxymethyl)-3-methylbenzene is unique due to the presence of both a methoxymethyl group and a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in specific synthetic applications and potential biological activities.
Eigenschaften
CAS-Nummer |
137300-31-3 |
|---|---|
Molekularformel |
C9H11IO |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
2-iodo-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
PSBCMBYVIJVGOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)COC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


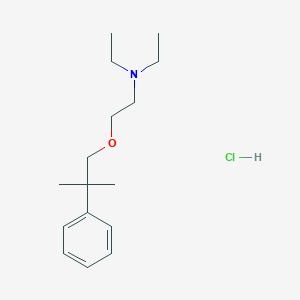
![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
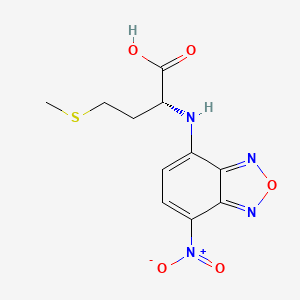
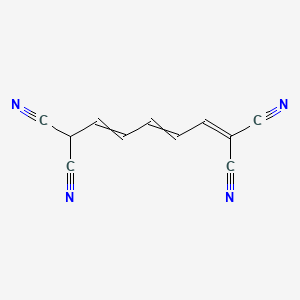
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
